3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound classified within the dibenzo[b,e][1,4]diazepine family. This compound features a unique structure characterized by a diazepine ring fused with two benzene rings and a furyl group. Its molecular formula is , with a molecular weight of approximately 306.4 g/mol. The compound is recognized for its potential utility in various scientific applications, particularly in medicinal chemistry and pharmacology.
The synthesis of 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One effective method includes dehydrative cyclization techniques that allow for the formation of the diazepine ring from appropriate precursors.
Commonly, the synthesis starts with the reaction of a substituted benzylamine and a diketone under acidic or basic conditions. The reaction conditions often require refluxing the reactants in solvents such as ethanol or methanol. Purification steps like recrystallization or chromatography are then employed to isolate the desired product. Furthermore, advancements in synthetic methodologies have led to the exploration of continuous flow reactors and automated systems to enhance yield and efficiency in industrial production.
The molecular structure of 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be represented as follows:
The compound's structural data includes:
3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve hydrogen gas in the presence of palladium catalysts to yield reduced derivatives.
Substitution: Electrophilic substitution can occur at the furyl or phenyl rings, allowing for the introduction of various substituents like halogens or nitro groups.
The mechanism of action for 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully elucidated but is believed to involve interaction with neurotransmitter systems in the central nervous system. Compounds in this class often exhibit anxiolytic and sedative properties by modulating GABAergic activity.
Research indicates that similar compounds may enhance GABA receptor activity leading to increased inhibitory neurotransmission. This mechanism underlies their potential therapeutic effects in anxiety and sleep disorders.
The physical properties of 3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one include:
Chemical properties include:
Relevant data on stability under different pH conditions and temperatures can influence its application in research settings.
3-(5-methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific uses:
Medicinal Chemistry: It serves as a lead compound for developing new anxiolytic agents due to its structural similarity to known pharmaceuticals.
Research Applications: The compound is utilized in studies exploring GABA receptor modulation and other neurological pathways.
This compound belongs to the structurally intricate class of dibenzodiazepinones, characterized by a seven-membered diazepine ring fused to two benzene rings. Its systematic name—3-(5-Methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one—encodes critical topological and substituent information:
Table 1: Nomenclature Systems for the Compound | Nomenclature System | Identifier | Registry Number | |--------------------------|-----------------------------------------------|---------------------| | IUPAC Systematic Name | 3-(5-Methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | 1428139-90-5 (CAS) | | Common Synonym | Not widely standardized | - | | MDL Number | MFCD27937004 | - |The furyl substituent introduces a planar, electron-rich heteroaromatic moiety, altering electron distribution and steric profile. This structural hybrid merges the conformational flexibility of a partially saturated diazepine with the aromatic stability of benzene and furan rings, enabling unique physicochemical behaviors [1] [3].
Diazepines emerged as privileged scaffolds in medicinal chemistry following the 1960s discovery of chlordiazepoxide (Librium®). The diazepine core’s versatility stems from:
Table 2: Key Structural Features and Properties | Property | Value | Significance | |---------------------------|-----------------------------------------------|-------------------------------------------------| | Molecular Formula | C₁₈H₁₆N₂O₂ | High C/H ratio suggests aromatic character | | Molecular Weight | 292.34 g/mol | Within drug-like range | | Core Structure | 2,3,4,5-Tetrahydrodibenzo[b,e][1,4]diazepinone | Flexible tricyclic pharmacophore | | Key Substituent | 5-Methylfuran-2-yl at C3 | Enhances electron density and steric bulk |The integration of furan heterocycles—common flavorants like 3-(5-methyl-2-furyl)butanal (FEMA 3307)—into diazepines represents a 21st-century innovation. This hybrid design leverages furan’s bioisosteric properties toward expanded bioactivity profiles [3] [4].
Among dibenzodiazepine analogues, this compound occupies a distinct niche due to its furyl modification and saturation state:
Table 3: Comparative Analysis of Dibenzodiazepine Analogues | Compound | Core Structure | C3 Substituent | Saturation | |--------------------------------------------------------|------------------------------|----------------------------|----------------------| | 3-(5-Methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | Dibenzo[b,e][1,4]diazepinone | 5-Methylfuran-2-yl | 2,3,4,5-Tetrahydro | | 10,11-Dihydro-10-(2-(dimethylamino)ethyl)-8-methyl-5H-dibenzo[b,e][1,4]diazepin-11-one | Dibenzo[b,e][1,4]diazepinone | 2-(Dimethylamino)ethyl | 10,11-Dihydro | | Clozapine | Dibenzo[b,e][1,4]diazepine | Piperazin-1-yl | Fully unsaturated |Functionally, the furyl appendage may enable interactions with biological targets like kinase ATP sites or neurotransmitter receptors, positioning it as a candidate for CNS or anticancer agent development. Its structural novelty highlights synthetic chemistry’s role in diversifying legacy pharmacophores [1] [2] [4].
Table 4: Compound Summary | Compound Name | CAS Number | Molecular Formula | |-----------------------------------------------------------------------------------|----------------|----------------------| | 3-(5-Methyl-2-furyl)-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one | 1428139-90-5 | C₁₈H₁₆N₂O₂ |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1